N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Anticancer Potential : Research suggests that this compound may serve as a potential drug candidate for cancer treatment . Its unique structure could be harnessed to inhibit specific cellular pathways associated with cancer growth.
- Optical Properties : Due to its conjugated system and heterocyclic structure, this compound may find applications in optoelectronic devices. Researchers could explore its fluorescence, absorption, and emission properties for potential use in sensors, displays, or lasers.
- Enzyme Inhibition : The compound’s interaction with enzymes, particularly its potential as a 5-lipoxygenase (5-LOX) inhibitor, merits further study . Understanding its binding energy and mechanism of action could guide drug design.
- Building Blocks : N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide serves as a versatile building block for constructing various organic heterocycles. Its active hydrogen on C-2 enables condensation and substitution reactions, leading to diverse heterocyclic moieties .
- Preparation Techniques : Various methods exist for synthesizing cyanoacetamide derivatives, including direct treatment of amines with alkyl cyanoacetates, solvent-free reactions, and refluxing in solvents . Researchers can optimize these methods for scalability and efficiency.
Medicinal Chemistry and Drug Development
Materials Science and Optoelectronics
Biochemical Studies
Heterocyclic Synthesis
Synthetic Methods and Reactivity
Mechanism of Action
Target of Action
Similar compounds have been found to interact withUDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase in Streptococcus pneumoniae . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial drugs .
Mode of Action
It’s possible that it inhibits the activity of its target enzyme, thereby disrupting bacterial cell wall synthesis and leading to bacterial cell death .
Biochemical Pathways
Given its potential target, it may impact thepeptidoglycan biosynthesis pathway , which is critical for bacterial cell wall formation .
Result of Action
If it does inhibit its potential target enzyme, it could lead to the disruption of bacterial cell wall synthesis, resulting in bacterial cell death .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its activity .
properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-19-8-11(12(22-2)6-14(19)20)15(21)18-16-10(7-17)9-4-3-5-13(9)23-16/h6,8H,3-5H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRMOELCFGCEKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
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